

The Pharmacological Profile of Cannabidivarin (CBDV): A Technical Guide to Novel Therapeutic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cannabidivarin*

Cat. No.: *B1668262*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid from the *Cannabis sativa* plant, is emerging as a promising therapeutic agent with a multifaceted pharmacological profile. This technical guide provides an in-depth analysis of the current understanding of CBDV's mechanisms of action, focusing on its interactions with key molecular targets implicated in neurological and neurodevelopmental disorders. Preclinical and clinical findings are presented, highlighting the therapeutic potential of CBDV in conditions such as epilepsy and Autism Spectrum Disorder (ASD). This document aims to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and a thorough examination of the signaling pathways modulated by CBDV.

Introduction

Cannabidivarin (CBDV) is a propyl analog of cannabidiol (CBD), another well-studied non-intoxicating cannabinoid.^[1] Unlike tetrahydrocannabinol (THC), CBDV does not produce psychoactive effects, making it a more attractive candidate for therapeutic development.^[1] A growing body of research has begun to elucidate the unique pharmacological properties of CBDV, revealing its interaction with a range of molecular targets beyond the classical cannabinoid receptors (CB1 and CB2).^[2] This guide synthesizes the current knowledge on

CBDV's pharmacological profile, with a particular focus on its potential for novel therapeutic interventions.

Molecular Targets and Pharmacological Actions

CBDV's therapeutic effects are believed to be mediated through its modulation of several key proteins involved in cellular signaling. The primary molecular targets identified to date include Transient Receptor Potential (TRP) channels, G protein-coupled receptor 55 (GPR55), and the endocannabinoid system enzyme diacylglycerol lipase.

Transient Receptor Potential (TRP) Channels

CBDV has been shown to act as an agonist at several TRP channels, which are involved in the sensation of pain, temperature, and cellular signaling.

- TRPV1 (Transient Receptor Potential Vanilloid 1): CBDV activates and subsequently desensitizes TRPV1 channels.^{[3][4]} This dual action is thought to contribute to its anticonvulsant properties by reducing neuronal hyperexcitability.^{[3][4]}
- TRPV2 (Transient Receptor Potential Vanilloid 2): Similar to its action on TRPV1, CBDV also activates TRPV2 channels.^[4] The activation of TRPV2 may play a role in its observed effects on neuronal function.
- TRPA1 (Transient Receptor Potential Ankrin 1): CBDV is also an agonist of TRPA1 channels, further expanding its influence on sensory signaling pathways.^[4]

G protein-coupled receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated in various physiological processes, including motor control and spatial memory. CBDV acts as an antagonist at the GPR55 receptor. This antagonism is another potential mechanism contributing to its therapeutic effects, particularly in neurological disorders where GPR55 signaling may be dysregulated.

Diacylglycerol Lipase (DAGL)

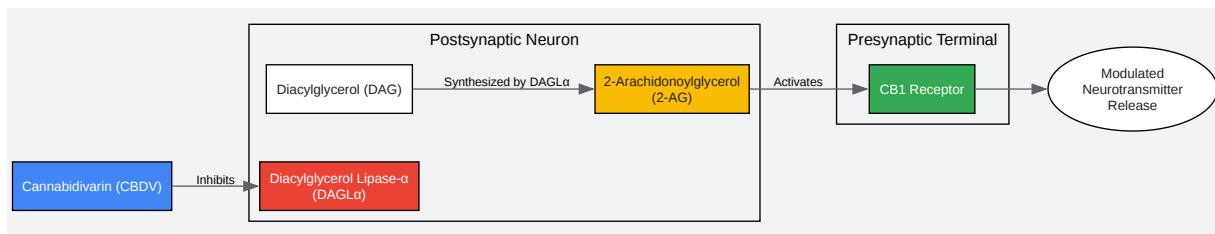
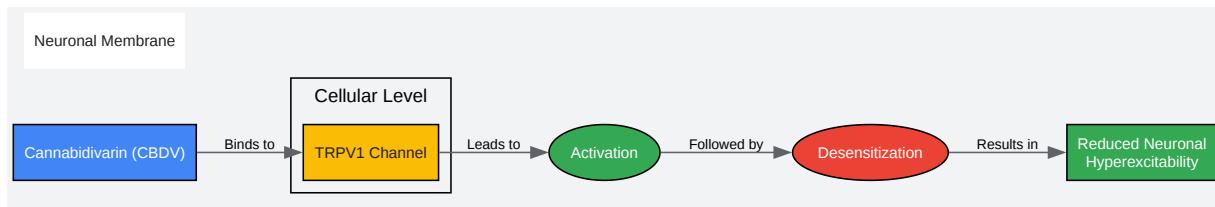
CBDV has been found to inhibit the activity of diacylglycerol lipase- α (DAGL α), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).^[5]

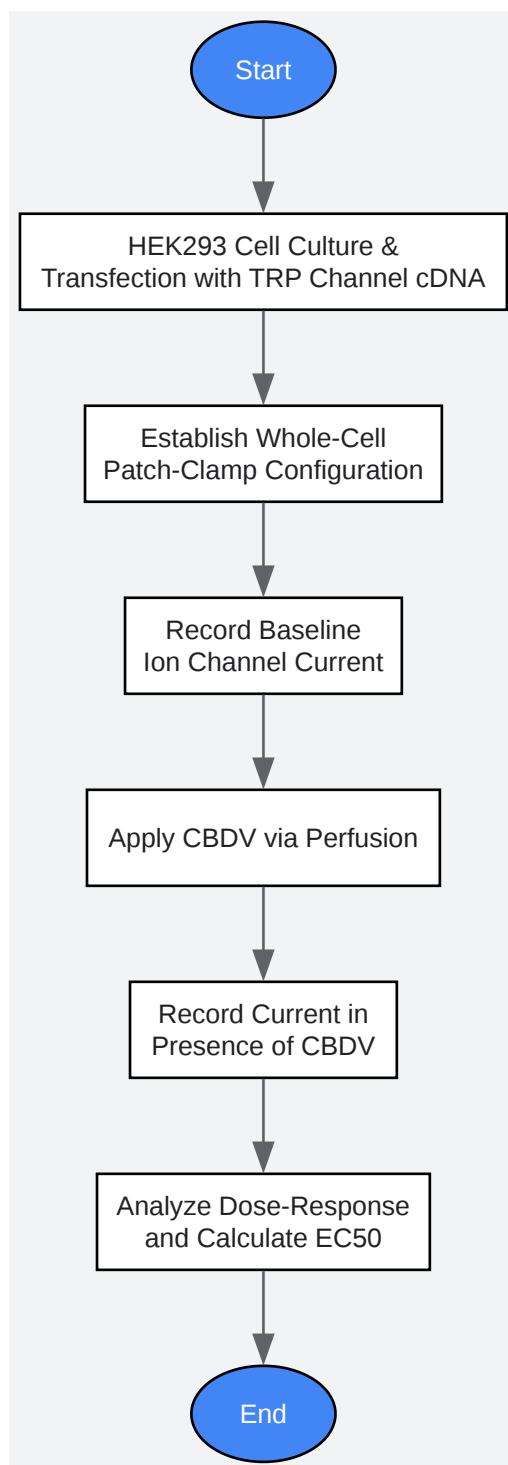
By reducing the levels of 2-AG, CBDV can modulate the endocannabinoid system, which plays a crucial role in regulating neurotransmission and synaptic plasticity.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of CBDV with its key molecular targets.

Molecular Target	Interaction	Quantitative Measure	Value	Species	Reference(s)
TRPV1	Agonist	EC50	56 µM	Human	[6]
TRPV2	Agonist	-	-	-	-
TRPA1	Agonist	-	-	-	-
GPR55	Antagonist	IC50	440 nM	-	[7]
Diacylglycerol Lipase- α	Inhibitor	IC50	16.6 µM	-	[8]



EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data for TRPV2 and TRPA1 EC50 values are not yet definitively established in the literature.


Signaling Pathways and Mechanisms of Action

The interaction of CBDV with its molecular targets triggers a cascade of intracellular signaling events that ultimately lead to its therapeutic effects.

CBDV-Mediated Modulation of Neuronal Excitability

CBDV's anticonvulsant effects are thought to arise from its ability to reduce neuronal hyperexcitability. This is achieved through a combination of mechanisms, including the activation and subsequent desensitization of TRPV1 channels, which play a role in regulating neuronal firing.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. Nonpsychotropic plant cannabinoids, cannabidivarin (CBDV) and cannabidiol (CBD), activate and desensitize transient receptor potential vanilloid 1 (TRPV1) channels in vitro: potential for the treatment of neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of Cannabidivarin (CBDV): A Technical Guide to Novel Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668262#pharmacological-profile-of-cannabidivarin-for-novel-therapeutic-targets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com